![molecular formula C11H16 B14405260 2,3-Diethylidenebicyclo[2.2.1]heptane CAS No. 85553-72-6](/img/structure/B14405260.png)
2,3-Diethylidenebicyclo[2.2.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Diethylidenebicyclo[2.2.1]heptane is a bicyclic hydrocarbon with the molecular formula C₉H₁₂. It is a derivative of bicyclo[2.2.1]heptane, characterized by the presence of two ethylidene groups at the 2 and 3 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diethylidenebicyclo[2.2.1]heptane typically involves the Diels-Alder reaction, a powerful tool in organic chemistry. This reaction involves the cycloaddition of a diene and a dienophile to form a bicyclic structure. For instance, cyclopentadiene can react with ethylidene derivatives under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production of bicyclo[2.2.1]heptane derivatives often involves catalytic hydrogenation reactions. For example, bicyclo[2.2.1]hept-5-en-2,3-dicarboxylic acid disodium can be subjected to catalytic hydrogenation using an aluminum-nickel alloy catalyst at temperatures ranging from 15-40°C and atmospheric pressure .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Diethylidenebicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: Catalytic hydrogenation can reduce the ethylidene groups to ethyl groups.
Substitution: Electrophilic substitution reactions can introduce functional groups at specific positions on the bicyclic framework.
Common Reagents and Conditions
Common reagents used in these reactions include MCPBA for oxidation, aluminum-nickel alloy for hydrogenation, and various electrophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pressures .
Major Products
Major products formed from these reactions include epoxides, reduced hydrocarbons, and substituted bicyclic compounds. These products can serve as intermediates for further chemical transformations .
Aplicaciones Científicas De Investigación
2,3-Diethylidenebicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 2,3-Diethylidenebicyclo[2.2.1]heptane involves its interaction with molecular targets through its reactive ethylidene groups. These groups can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved include oxidation, reduction, and substitution reactions, which modify the compound’s structure and activity .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dimethylene-bicyclo[2.2.1]heptane: Similar in structure but with methylene groups instead of ethylidene groups.
Bicyclo[2.2.1]heptane derivatives: Various derivatives with different substituents at the 2 and 3 positions.
Uniqueness
2,3-Diethylidenebicyclo[2.2.1]heptane is unique due to its ethylidene groups, which provide distinct reactivity compared to other bicyclo[2.2.1]heptane derivatives. This uniqueness makes it valuable for specific synthetic applications and research purposes .
Propiedades
Número CAS |
85553-72-6 |
|---|---|
Fórmula molecular |
C11H16 |
Peso molecular |
148.24 g/mol |
Nombre IUPAC |
2,3-di(ethylidene)bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H16/c1-3-10-8-5-6-9(7-8)11(10)4-2/h3-4,8-9H,5-7H2,1-2H3 |
Clave InChI |
SZWYUAWMEPZPNP-UHFFFAOYSA-N |
SMILES canónico |
CC=C1C2CCC(C2)C1=CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





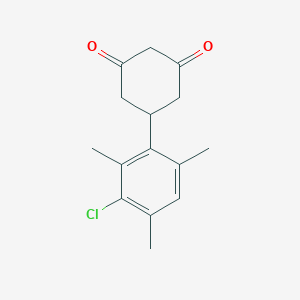
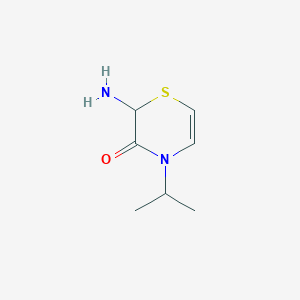
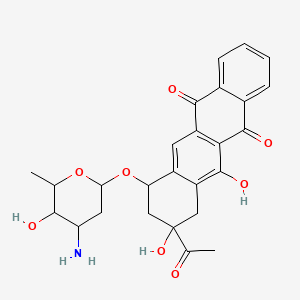
![4-(Propan-2-yl)-2-[(propan-2-yl)amino]-2H-1,4-thiazin-3(4H)-one](/img/structure/B14405231.png)
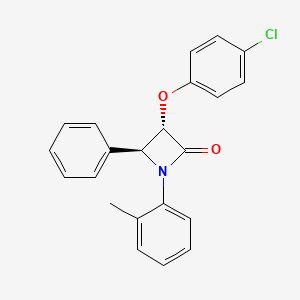
![2-({4-[2-(2,2-Dimethylpropoxy)ethoxy]phenoxy}methyl)oxirane](/img/structure/B14405242.png)

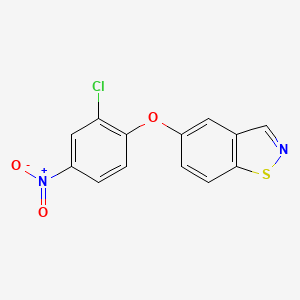


![tert-Butyl(phenyl)[2-(trimethylstannyl)ethyl]phosphane](/img/structure/B14405267.png)
